2,4-Dibromo-5-chloronaphthalen-1-amine is an organic compound with the molecular formula C10H6Br2ClN and a molecular weight of 308.43 g/mol. This compound features a naphthalene backbone substituted with two bromine atoms at positions 2 and 4, a chlorine atom at position 5, and an amino group at position 1. Its unique structural characteristics contribute to its potential applications in various fields, including pharmaceuticals and materials science.
These reactions can be facilitated by various reagents such as lithium aluminum hydride for reduction and potassium permanganate for oxidation.
The synthesis of 2,4-dibromo-5-chloronaphthalen-1-amine can be achieved through multiple synthetic routes:
These methods allow for the controlled synthesis of the compound while maintaining high yields.
2,4-Dibromo-5-chloronaphthalen-1-amine has potential applications in several areas:
Interaction studies involving 2,4-dibromo-5-chloronaphthalen-1-amine could focus on its binding affinity to various biological targets such as enzymes or receptors. Understanding these interactions would provide insights into its mechanism of action and potential therapeutic uses. Techniques like molecular docking studies and biochemical assays could be employed to elucidate these interactions.
Several compounds share structural similarities with 2,4-dibromo-5-chloronaphthalen-1-amine. A comparison highlights its uniqueness:
Compound Name | Structure Highlights | Unique Features |
---|---|---|
1-Bromo-2-naphthalenamine | Contains one bromine substituent | Less halogenation leads to different reactivity |
2,6-Dibromonaphthalene | Two bromine substituents on different positions | Lacks the amino group which alters biological activity |
5-Chloro-naphthalenamine | Contains chlorine but no bromine | Different halogenation pattern affects properties |
2,4-Dichloronaphthalenamine | Two chlorine substituents | Absence of bromine alters stability and reactivity |
The unique combination of two bromine atoms and one chlorine atom along with an amino group distinguishes 2,4-dibromo-5-chloronaphthalen-1-amine from these similar compounds. This specific substitution pattern may impart distinct chemical reactivity and biological properties that are valuable for research and application in various fields.